N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide
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Overview
Description
N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature, and the oxazoline intermediate is then oxidized to the oxazole derivative using manganese dioxide (MnO2) under flow conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of flow chemistry allows for better control over reaction conditions and can improve the safety and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The oxazoline intermediate can be oxidized to the oxazole derivative using MnO2.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: MnO2 is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions include the oxidized oxazole derivative and various substituted oxazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological processes such as enzyme inhibition or receptor activation . The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide is unique due to its specific substitution pattern on the oxazole ring, which can impart distinct biological activities and chemical reactivity compared to other oxazole derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-13(8-9-15-11(2)17)16-14(18-10)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJQMFWANHDYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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